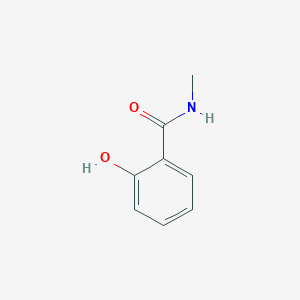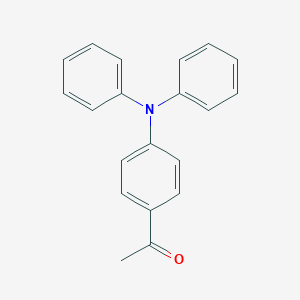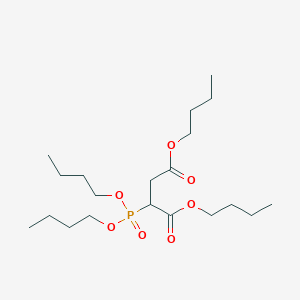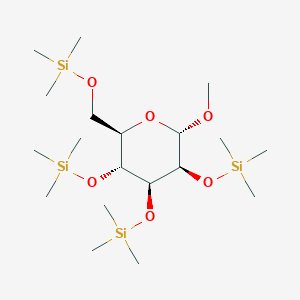
alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-, commonly known as TMS-Man, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TMS-Man is a derivative of mannose, a simple sugar that is found in various natural sources, including fruits, vegetables, and dairy products. TMS-Man is synthesized by chemically modifying mannose, and it is widely used in various biochemical and physiological experiments.
Wirkmechanismus
TMS-Man works by binding to specific carbohydrate-binding proteins, such as lectins. Lectins are proteins that bind to specific carbohydrates and play important roles in various biological processes. TMS-Man can be used to study the binding specificity of lectins and their role in biological processes.
Biochemische Und Physiologische Effekte
TMS-Man has been shown to have various biochemical and physiological effects. It can inhibit the growth of certain bacteria and viruses by blocking their ability to bind to host cells. TMS-Man can also modulate the immune response by binding to specific immune cells and regulating their activity. Additionally, TMS-Man has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
TMS-Man has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. TMS-Man is also highly soluble in water, making it easy to prepare solutions for experiments. However, TMS-Man has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, TMS-Man can be toxic in high concentrations, and care should be taken when handling it.
Zukünftige Richtungen
There are several future directions for TMS-Man research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for TMS-Man, such as in drug development or as a diagnostic tool. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMS-Man and its potential clinical applications.
In conclusion, TMS-Man is a valuable tool in scientific research, particularly in the field of glycobiology. Its unique properties and potential applications have made it a subject of interest for many researchers. Although there are some limitations to its use, the advantages of TMS-Man outweigh the drawbacks, and it is expected to continue to play an important role in scientific research in the future.
Synthesemethoden
The synthesis of TMS-Man involves the chemical modification of mannose using trimethylsilyl (TMS) groups. The TMS groups are added to the hydroxyl groups of mannose, resulting in the formation of TMS-Man. The synthesis of TMS-Man is a complex process that requires specialized equipment and expertise. However, the availability of TMS-Man has increased in recent years due to the development of more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
TMS-Man has been extensively used in scientific research, particularly in the field of glycobiology. Glycobiology is the study of carbohydrates and their role in biological processes. TMS-Man is a valuable tool in glycobiology research as it can be used to study the structure and function of glycoproteins and glycolipids. Glycoproteins and glycolipids are complex molecules that play important roles in cell signaling, immune response, and other physiological processes.
Eigenschaften
CAS-Nummer |
1769-06-8 |
|---|---|
Produktname |
alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- |
Molekularformel |
C19H46O6Si4 |
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6R)-2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3/t15-,16-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
UIDVFSCIFIMDHO-GFEQUFNTSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



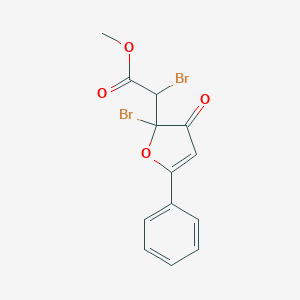
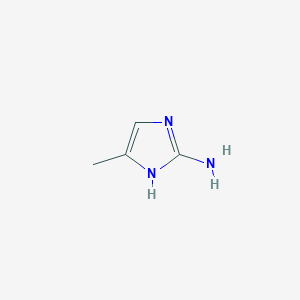
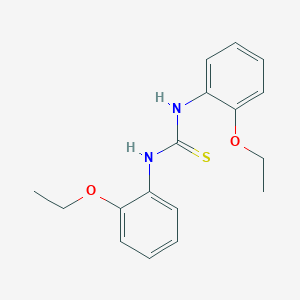
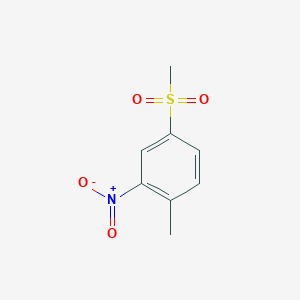
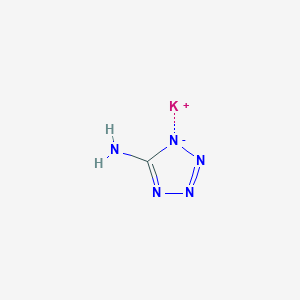
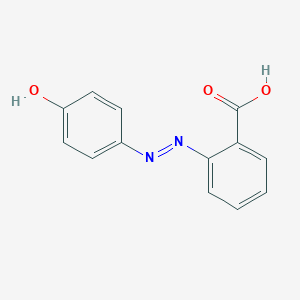
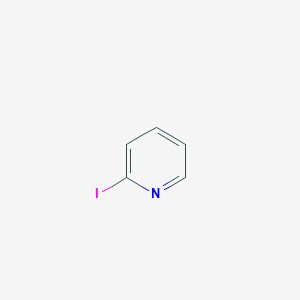
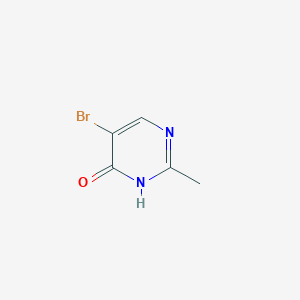
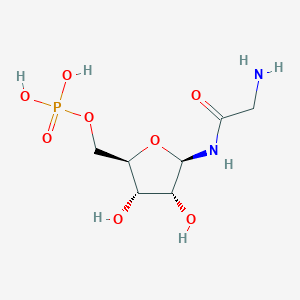
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
